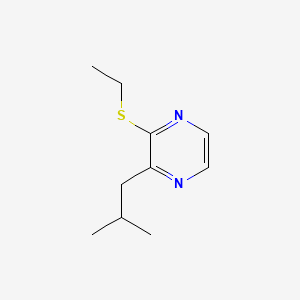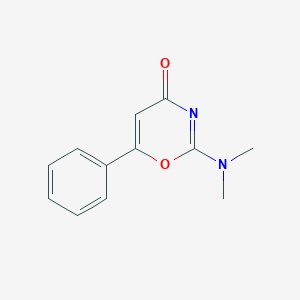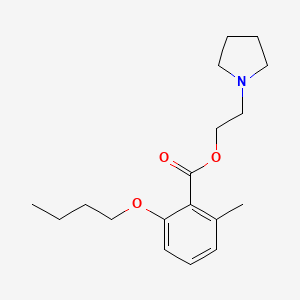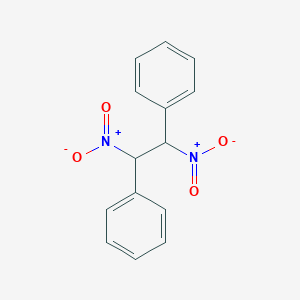
1,1'-(1,2-Dinitroethane-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is an organic compound characterized by the presence of two nitro groups attached to an ethane backbone, which is further bonded to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene typically involves the nitration of ethane derivatives followed by coupling with benzene rings. One common method includes the reaction of 1,2-dibromoethane with sodium nitrite in the presence of a strong acid to introduce the nitro groups. This intermediate is then reacted with benzene under Friedel-Crafts alkylation conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aluminum chloride in the Friedel-Crafts reaction can enhance the yield and purity of the product. Safety measures are crucial due to the handling of nitro compounds, which can be explosive under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Introduction of halogens or other electrophiles on the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying the effects of nitro compounds on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Bibenzyl: 1,1’-(Ethane-1,2-diyl)dibenzene, a simpler analog without nitro groups.
Dicumene: 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)dibenzene, with additional methyl groups.
Uniqueness: 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in various fields. The nitro groups enhance its ability to participate in redox reactions and interact with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13440-25-0 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
(1,2-dinitro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H |
InChI-Schlüssel |
QRFGNIXDMFSDQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
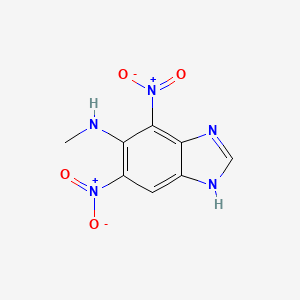
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
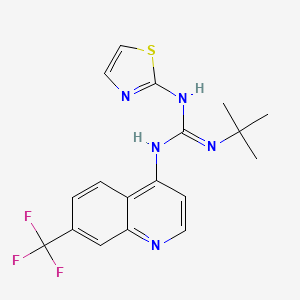
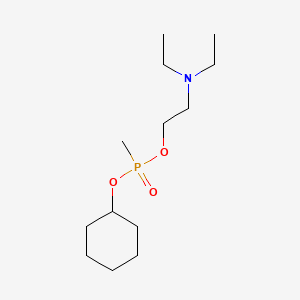

![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
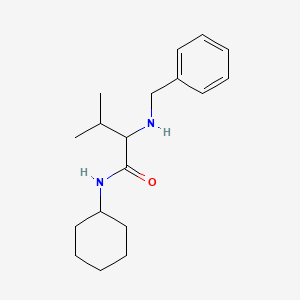
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
